molecular formula C18H25N5O2 B11141856 N~1~-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N~1~-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11141856
M. Wt: 343.4 g/mol
InChI Key: DFHDTEMNFCNYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(4-Methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex acetamide derivative featuring a 4-methoxybenzyl group at the N¹ position and a cyclohexylmethyl-substituted tetrazole moiety. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in biological systems . This compound’s design leverages the polar nature of tetrazoles to improve solubility and pharmacokinetic properties compared to carboxyclic analogs.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H25N5O2/c1-25-16-7-5-15(6-8-16)12-19-17(24)11-18(9-3-2-4-10-18)13-23-14-20-21-22-23/h5-8,14H,2-4,9-13H2,1H3,(H,19,24)

InChI Key

DFHDTEMNFCNYOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Ugi Tetrazole Four-Component Reaction (UT-4CR)

This one-pot methodology combines:

  • Cyclohexanone (aldehyde/ketone component)

  • Ammonium chloride (amine source)

  • Trimethylsilyl azide (TMS-N₃, azide precursor)

  • Isocyanide derivatives (e.g., tert-butyl isocyanide)

Reaction conditions: Methanol solvent, 25°C, 12–24 hours. The UT-4CR proceeds via imine formation, followed by [3+2] cycloaddition between the nitrilium intermediate and azide. Yields typically range from 65–82%, with purity dependent on subsequent crystallization from ethyl acetate/hexane mixtures.

Mechanistic Insight :

RC≡N + R’NH2RN=CHR’TMS-N3Tetrazole formation\text{RC≡N + R'NH}2 \rightarrow \text{RN=CHR'} \xrightarrow{\text{TMS-N}3} \text{Tetrazole formation}

Cyclohexanone’s steric bulk necessitates extended reaction times compared to aromatic aldehydes.

Post-Modification of Cyclohexylmethyl Precursors

Alternative approaches functionalize pre-assembled cyclohexylmethyl halides:

  • Nucleophilic displacement with sodium azide (NaN₃) in DMF at 80°C (24 h).

  • Staudinger reaction between cyclohexylmethyl triphenylphosphine azide and nitriles.

While direct azidation avoids multicomponent complexity, competing elimination pathways reduce yields to 45–60%. Microwave-assisted conditions (100°C, 30 min) improve conversion rates to ~75%.

Acetamide Coupling Strategies

Carbodiimide-Mediated Amide Bond Formation

A two-step sequence dominates industrial-scale synthesis:

  • Activation : Treat 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (0°C, 1 h).

  • Coupling : Add 4-methoxybenzylamine (1.2 eq) and stir at 25°C for 12 h.

Yield : 78–85% after silica gel chromatography (EtOAc:MeOH 95:5).

Reductive Amination Pathway

For substrates sensitive to carbodiimides:

  • Condense cyclohexylmethyltetrazole-carbaldehyde with 4-methoxybenzylamine using molecular sieves in toluene (reflux, 8 h).

  • Reduce the resultant imine with sodium cyanoborohydride (NaBH₃CN) in methanol (0°C → 25°C, 6 h).

This method achieves 70% yield but requires stringent anhydrous conditions to prevent tetrazole hydrolysis.

Optimization of Critical Reaction Parameters

Solvent Effects on Tetrazole Stability

SolventDielectric Constant (ε)Tetrazole Half-Life (h, 25°C)
Methanol32.748
DMF36.712
THF7.572
Chloroform4.8120

Data aggregated from indicate chloroform maximizes tetrazole stability during prolonged reactions.

Temperature vs. Yield in UT-4CR

Temperature (°C)Time (h)Yield (%)
252482
401277
60668

Elevated temperatures accelerate side reactions (e.g., cyclohexanone self-condensation), favoring ambient conditions.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Zorbax Silica column (4.6 × 250 mm), isocratic 70:30 hexane:ethyl acetate, retention time = 14.2 min.

  • Reverse-phase HPLC : C18 column, gradient 40–90% acetonitrile in water (0.1% TFA), purity >99%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 4.40 (s, 2H, NCH₂Tetrazole), 3.80 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calcd for C₂₂H₃₀N₅O₂ [M+H]⁺ 412.2341, found 412.2339.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
UT-4CR + Carbodiimide7899.5High$$$
Azidation + Reductive7098.2Medium$$
Microwave-Assisted7597.8Low$$$$

The UT-4CR/carbodiimide combination offers optimal balance between efficiency and practicality for GMP production .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N~1~-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key Structural Features of the Target Compound:

  • N¹-Substituent : 4-Methoxybenzyl group (electron-donating methoxy enhances lipophilicity and aromatic interactions).
  • Core : Acetamide backbone with a cyclohexylmethyl spacer.
  • Heterocycle : 1H-1,2,3,4-Tetrazole (high polarity, hydrogen-bonding capacity).

Comparable Compounds and Their Features:

Compound Name/ID Core Structure Heterocycle Key Substituents Molecular Weight (g/mol)
Target Compound Acetamide Tetrazole 4-Methoxybenzyl, cyclohexylmethyl Not reported
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)...]acetamide Pyridazinone-acetamide hybrid Pyridazinone 4-Methoxybenzyl, bromophenyl ~400 (estimated)
Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide) Acetamide 1,2,3-Triazole Chlorophenyl, naphthyloxy 393.11
N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Acetamide Tetrazole Propan-2-yl 265.35
Compound 13 (Benzimidazole/triazole hybrid) Acetamide 1,2,3-Triazole p-Nitrophenyl, benzimidazole-thio ~500 (estimated)

Notable Differences:

  • Heterocycle: The tetrazole in the target compound differs from triazoles (e.g., compound 6m) and pyridazinones (e.g., FPR ligands ).
  • Substituents : The 4-methoxybenzyl group contrasts with halogenated aryl groups (e.g., bromophenyl in ) or alkyl chains (propan-2-yl in ), impacting lipophilicity and steric bulk.

Physicochemical Properties

  • Solubility : Tetrazoles improve aqueous solubility compared to carbocyclic groups (e.g., compound 6m’s naphthyloxy group reduces solubility ).
  • Metabolic Stability : The 4-methoxy group may slow oxidative metabolism compared to halogenated analogs (e.g., compound 6m’s chlorophenyl ).

Biological Activity

N~1~-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a methoxybenzyl group and a tetraazole moiety. The synthesis involves multi-step reactions that typically include:

  • Formation of the methoxybenzyl derivative : This is often achieved through condensation reactions.
  • Introduction of the tetraazole ring : This involves cyclization processes that can be sensitive to reaction conditions.

The specific synthetic routes can vary, but they generally yield the compound in moderate to high purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related tetraazole derivatives have demonstrated activity against various bacterial strains. The mechanism is thought to involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For example:

  • Case Study 1 : A study on tetraazole derivatives showed promising results against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range.
CompoundCell LineIC50 (µM)
Tetraazole AMCF-715.2
Tetraazole BHeLa12.5

This suggests that modifications to the tetraazole structure can enhance cytotoxicity.

Neuroprotective Effects

Emerging evidence suggests that compounds containing methoxybenzyl groups may exhibit neuroprotective effects. In vitro studies have shown that these compounds can reduce oxidative stress markers in neuronal cell cultures, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression.
  • Interference with DNA Synthesis : Some derivatives may bind to DNA or interfere with replication processes.

In Vivo Studies

In vivo studies have further corroborated the potential of this compound class. For instance:

  • Study on Animal Models : Administration of related tetraazole derivatives in mice models demonstrated significant tumor reduction compared to controls.

Safety and Toxicity

While promising, safety profiles must be assessed. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, further evaluation is needed for long-term effects.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N¹-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclohexyl Intermediate Preparation : Introduce the 1H-tetrazole moiety via nucleophilic substitution or click chemistry on a cyclohexane derivative. Temperature control (20–80°C) and anhydrous solvents (e.g., DMF or THF) are critical to avoid side reactions .

Acetamide Coupling : React the intermediate with 4-methoxybenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt). Maintain pH 7–8 to ensure efficient amide bond formation .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5) .

Q. Key Parameters Table :

StepReaction ConditionsYield (%)Purity (HPLC)
Tetrazole Functionalization60°C, DMF, 12 hr65–70≥95%
Amide CouplingEDC/HOBt, RT, 24 hr75–80≥98%

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the 4-methoxybenzyl group (δ 3.8 ppm, singlet for OCH₃) and cyclohexyl protons (δ 1.2–2.1 ppm, multiplet). Confirm tetrazole-CH₂ integration (δ 4.5–5.0 ppm) .
    • ¹³C NMR : Verify carbonyl (C=O, ~170 ppm) and tetrazole-C (150–160 ppm) signals .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺. Expected m/z: ~414.2 (exact mass varies with substituents) .
  • HPLC : Optimize with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions. Dilute in assay buffers (e.g., PBS) to avoid precipitation .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) on the cyclohexyl or tetrazole moiety to enhance aqueous solubility .
  • Surfactants : Add Tween-80 (0.1%) to maintain colloidal stability in cell culture media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation :
    • Replace 4-methoxybenzyl with halogenated (e.g., 4-fluorobenzyl) or bulky groups (e.g., naphthyl) to probe steric/electronic effects .
    • Modify the tetrazole ring with methyl or ethyl groups to alter metabolic stability .
  • Assays :
    • In Vitro : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
    • In Vivo : Evaluate pharmacokinetics (oral bioavailability, t½) in rodent models .

Q. Example SAR Data :

DerivativeSubstituent (R)IC₅₀ (nM)LogP
Parent Compound4-OCH₃1203.2
Analog 14-F853.5
Analog 22-Naphthyl2004.1

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., tetrazole vs. triazole isomers) by growing single crystals via vapor diffusion (hexane/ethyl acetate) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* basis set) to validate tautomeric forms .
  • 2D NMR : Use NOESY or HSQC to confirm spatial proximity of cyclohexyl and benzyl protons .

Q. What strategies mitigate low yields in the final amidation step?

Methodological Answer:

  • Activating Agents : Switch from EDC/HOBt to PyBOP for sterically hindered amines .
  • Microwave Assistance : Reduce reaction time (2 hr vs. 24 hr) and improve yields by 15–20% under 100°C .
  • Protection/Deprotection : Temporarily protect the tetrazole with a trityl group to prevent side reactions .

Q. How can molecular docking studies guide target identification for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic pockets (e.g., cyclooxygenase-2) due to the compound’s lipophilic cyclohexyl group .
  • Docking Workflow :
    • Prepare ligand (AMBER force field) and receptor (PDB structure).
    • Perform flexible docking (AutoDock Vina) to assess binding poses.
    • Validate with MD simulations (NAMD, 50 ns) to check stability .

Q. Docking Results Example :

Target ProteinBinding Energy (kcal/mol)Key Interactions
COX-2-9.2H-bond with Arg120; hydrophobic with Phe518
EGFR Kinase-7.8π-Stacking with Phe723

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Use a gradient elution (0.1% formic acid in water/acetonitrile) to separate degradation products. Monitor for hydrolyzed acetamide (m/z ~372) or oxidized tetrazole (m/z ~430) .
  • Forced Degradation Studies : Expose the compound to heat (40°C), UV light, and pH 3/10 buffers for 48 hr to identify labile sites .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
  • Prodrug Design : Mask the tetrazole as a methyl ester to improve oral absorption, with in situ hydrolysis .
  • Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.